2-Chloro-1,10-phenanthroline
Overview
Description
2-Chloro-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a nitrogen-containing heterocycle. This compound is known for its ability to form complexes with various metal ions and has been studied for its diverse applications in coordination chemistry.
Synthesis Analysis
The synthesis of 2-Chloro-1,10-phenanthroline involves oxidative chlorination of 1,10-phenanthroline and its derivatives. For example, Yamada et al. (1992) described the oxidative substitution of aromatic hydrogens of 1,10-phenanthroline by chlorine atoms using phosphorus pentachloride in phosphoryl chloride, resulting in polychlorinated products (Yamada et al., 1992).
Molecular Structure Analysis
1,10-Phenanthroline derivatives, including 2-Chloro-1,10-phenanthroline, often exhibit a rigid, planar structure with significant aromatic character. For instance, the crystal structure analysis of certain 1,10-phenanthroline complexes has shown square antiprismatic coordination environments and intricate hydrogen bonding networks, as reported in studies by Michaelides et al. (2004) and Moghimi et al. (2005) (Michaelides et al., 2004), (Moghimi et al., 2005).
Chemical Reactions and Properties
2-Chloro-1,10-phenanthroline can undergo various chemical reactions, particularly in coordination chemistry. It has been used to form complexes with different metal ions, showing diverse coordination modes. This aspect is illustrated in studies on chromium(III) complexes by Zhang et al. (2009) and mixed-ligand copper(II) complexes by Molčanov et al. (2014) (Zhang et al., 2009), (Molčanov et al., 2014).
Physical Properties Analysis
The physical properties of 2-Chloro-1,10-phenanthroline, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of chlorine atoms in the phenanthroline ring can impact these physical properties, although specific data on these aspects for 2-Chloro-1,10-phenanthroline is not detailed in the referenced studies.
Chemical Properties Analysis
2-Chloro-1,10-phenanthroline exhibits unique chemical properties due to its ability to act as a ligand in complexation reactions. Its chemical behavior is significantly influenced by the chlorine substituent, which affects its electronic properties and reactivity. The formation of complexes with transition metals, as discussed in the studies by Zhang et al. (2009) and Molčanov et al. (2014), highlights its chemical versatility (Zhang et al., 2009), (Molčanov et al., 2014).
Scientific Research Applications
Application 1: Dual Histone Deacetylases/Ribonucleotide Reductase Inhibitor
- Summary of Application: A 1,10-phenanthroline-based hydroxamate derivative was synthesized and assessed for its anti-cancer properties, characterizing it as a novel dual HDAC/RR inhibitor .
- Methods of Application: The compound was subjected to in vitro assessments of its anti-cancer, HDAC, and RR inhibitory activities. In silico docking and molecular dynamics simulations were further studied to explore its interactions with HDACs and RRM2 .
- Results: The compound exhibited antiproliferative activity in SiHa cells with an IC50 of 16.43 μM. It displayed potent inhibitory activity against HDAC and RR with IC50 values of 10.80 μM and 9.34 μM, respectively .
Application 2: Synthesis of Mono-N-oxides of 1,10-Phenanthrolines
- Summary of Application: A series of mono-N-oxides of 1,10-phenanthrolines were synthesized. The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution .
- Methods of Application: The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution .
- Results: The products were obtained in high quality and at good to excellent yields. A systematic study reveals a clear-cut correlation between the basicity of the compounds and the electronic effects of the substituents on the aromatic ring .
Application 3: Cathode Buffer Layer in Organic Solar Cells
- Summary of Application: 1,10-Phenanthroline derivatives are used as a cathode buffer layer to improve the efficiency of organic solar cells .
- Methods of Application: The compound is applied as a layer in the fabrication of organic solar cells .
- Results: The application of this compound as a cathode buffer layer has been shown to enhance the performance of organic solar cells .
Application 4: Chelator in Fenton’s Reaction-Luminol Chemiluminescence System
- Summary of Application: 1,10-Phenanthroline derivatives are used as a conventional chelator to study its efficacy in Fenton’s reaction-luminol chemiluminescence system .
- Methods of Application: The compound is used in the reaction system to study its chelating properties .
- Results: The use of this compound in the system has provided insights into the chelating properties of 1,10-Phenanthroline derivatives .
Application 5: Ligand in Copper (II)-Catalyzed Cross-Coupling Reactions
- Summary of Application: 1,10-Phenanthroline derivatives are used as a ligand in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts, leading to aryl- and alkenylsulfones .
- Methods of Application: The compound is used as a ligand in the copper-catalyzed cross-coupling reaction .
- Results: The use of this compound as a ligand has been shown to facilitate the cross-coupling reaction, leading to the formation of aryl- and alkenylsulfones .
Application 6: Synthesis of Mono-N-oxides of 1,10-Phenanthrolines
- Summary of Application: N-oxides of N-heteroaromatic compounds find widespread applications in various fields of chemistry. Although the strictly planar aromatic structure of 1,10-phenanthroline (phen) is expected to induce unique features of the corresponding N-oxides, so far the potential of these compounds has not been explored .
- Methods of Application: The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution .
- Results: The products were obtained in high quality and at good to excellent yields. A systematic study reveals a clear-cut correlation between the basicity of the compounds and the electronic effects of the substituents on the aromatic ring .
Application 7: Synthesis of Iron(III) Complex of 1,10-Phenanthroline
- Summary of Application: Tris (1,10-Phenanthroline) iron (III) complex was synthesized .
- Methods of Application: A solution of FeCl3 (0.01 mole) in 10 M HClO4 (10ml) was added to a reaction flask. To this, 1,10-phenanthroline (0.03 mole) were also dissolved in 10 ml of HClO4 .
- Results: The synthesis resulted in the formation of Tris (1,10-Phenanthroline) iron (III) complex .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRMQHFRVPVGHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326669 | |
Record name | 2-chloro-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668429 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-1,10-phenanthroline | |
CAS RN |
7089-68-1 | |
Record name | 2-Chloro-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7089-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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